molecular formula C14H9Cl2NO2 B12656095 2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- CAS No. 104940-99-0

2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)-

Cat. No.: B12656095
CAS No.: 104940-99-0
M. Wt: 294.1 g/mol
InChI Key: ZVXNVOJHWNJWRY-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinone ring substituted with a 2,4-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- typically involves the reaction of 2,4-dichlorobenzoyl chloride with a suitable pyridinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the 2,4-dichlorobenzoyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the 2,4-dichlorobenzoyl group.

Scientific Research Applications

2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2(1H)-Pyridinone, 1-(1-(2,4-dichlorobenzoyl)ethenyl)- is unique due to its specific structural features and the presence of the pyridinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

104940-99-0

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

1-[3-(2,4-dichlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one

InChI

InChI=1S/C14H9Cl2NO2/c1-9(17-7-3-2-4-13(17)18)14(19)11-6-5-10(15)8-12(11)16/h2-8H,1H2

InChI Key

ZVXNVOJHWNJWRY-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CC=CC2=O

Origin of Product

United States

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